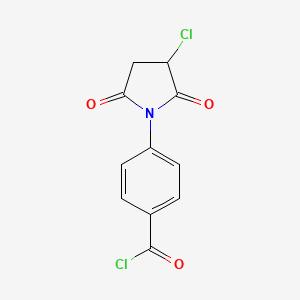
4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various scientific fields. The compound is characterized by the presence of a benzoyl chloride group attached to a pyrrolidinone ring, which is further substituted with a chlorine atom.
準備方法
The synthesis of 4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride typically involves the reaction of 4-aminobenzoyl chloride with 3-chloro-2,5-dioxopyrrolidin-1-yl. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
化学反応の分析
4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and pyrrolidinone derivatives.
Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .
科学的研究の応用
4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride involves its reactivity with nucleophiles and electrophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with various functional groups. This reactivity makes it a valuable tool in organic synthesis and chemical modification processes .
類似化合物との比較
Similar compounds to 4-(3-Chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride include:
4-(2,5-Dioxopyrrolidin-1-yl)benzoyl chloride: Lacks the chlorine substitution, resulting in different reactivity.
4-(3-Bromo-2,5-dioxopyrrolidin-1-yl)benzoyl chloride: Substituted with a bromine atom instead of chlorine, affecting its chemical properties.
4-(3-Fluoro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride: Contains a fluorine atom, which influences its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
CAS番号 |
850148-33-3 |
|---|---|
分子式 |
C11H7Cl2NO3 |
分子量 |
272.08 g/mol |
IUPAC名 |
4-(3-chloro-2,5-dioxopyrrolidin-1-yl)benzoyl chloride |
InChI |
InChI=1S/C11H7Cl2NO3/c12-8-5-9(15)14(11(8)17)7-3-1-6(2-4-7)10(13)16/h1-4,8H,5H2 |
InChIキー |
FMEPFGHBKTXATO-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole](/img/structure/B14177535.png)
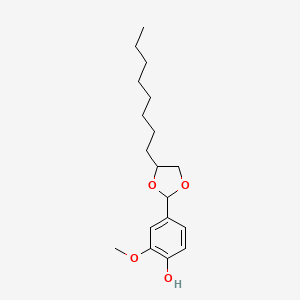
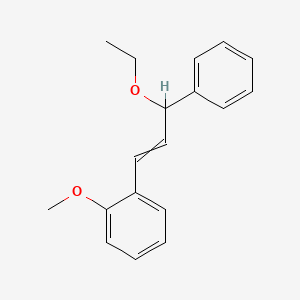
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)
![2-[4-(Methylamino)quinazolin-2-yl]-1H-phenalene-1,3(2H)-dione](/img/structure/B14177545.png)
![(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14177555.png)
![2-[2,3,5,6-Tetrafluoro-4-(1H-pyrazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14177559.png)

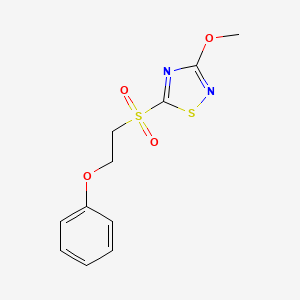
![1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14177573.png)
![Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate](/img/structure/B14177578.png)
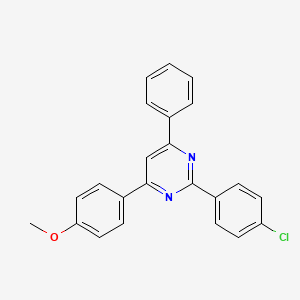
![8-Bromo-2-(bromomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14177591.png)
![4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14177605.png)
